2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde
CAS No.: 885457-18-1
Cat. No.: VC17515623
Molecular Formula: C15H10N2O5
Molecular Weight: 298.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885457-18-1 |
|---|---|
| Molecular Formula | C15H10N2O5 |
| Molecular Weight | 298.25 g/mol |
| IUPAC Name | 2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde |
| Standard InChI | InChI=1S/C15H10N2O5/c1-9-10(8-18)11-4-2-3-7-16(11)14(9)15(19)12-5-6-13(22-12)17(20)21/h2-8H,1H3 |
| Standard InChI Key | OLJDQPUMRHYUME-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde (CAS No. 885457-18-1) is a nitrogen-containing bicyclic compound with the molecular formula C₁₅H₁₀N₂O₅ and a molecular weight of 298.25 g/mol . Its IUPAC name derives from the indolizine scaffold, substituted at the 1-position with a carbaldehyde group, the 2-position with a methyl group, and the 3-position with a 5-nitrofuran-2-carbonyl moiety . The canonical SMILES representation, CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)N+[O-], highlights the connectivity of its functional groups.
Structural Characterization
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the indolizine ring, with the nitrofuran group introducing electron-withdrawing effects that influence reactivity. The ¹H NMR spectrum reveals distinct signals for the aldehyde proton (δ ≈ 9.8–10.2 ppm), methyl group (δ ≈ 2.5 ppm), and aromatic protons in the indolizine and nitrofuran rings (δ ≈ 6.5–8.5 ppm) . The ¹³C NMR spectrum corroborates carbonyl carbons (δ ≈ 160–190 ppm) and nitrofuran-associated carbons (δ ≈ 110–150 ppm).
Synthesis and Reaction Pathways
Multi-Step Synthetic Routes
The synthesis of 2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde typically involves three stages:
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Indolizine Core Formation: Cyclocondensation of pyridine derivatives with acetylene or ketone precursors under acidic conditions.
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Nitrofuran Incorporation: Friedel-Crafts acylation or nucleophilic substitution to attach the 5-nitrofuran-2-carbonyl group.
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Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation at the 1-position.
Key challenges include controlling regioselectivity during acylation and minimizing nitro group reduction under acidic conditions.
Solvent-Free and Green Chemistry Approaches
Recent advances in solvent-free synthesis, as demonstrated for related amino acid-triazole hybrids , suggest potential adaptations for this compound. Microwave-assisted reactions could enhance yield and purity while reducing reaction times .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | Differential Scanning Calorimetry |
| Solubility | Low in water; soluble in DMSO | Shake-flask method |
| LogP (Partition Coefficient) | 1.82 (predicted) | Computational modeling |
| Stability | Photosensitive; degrades above 150°C | Accelerated stability testing |
The compound’s low aqueous solubility and photosensitivity necessitate stabilization via lyophilization or encapsulation for pharmaceutical applications.
Analytical and Computational Characterization
Spectroscopic Techniques
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 298.25 confirms the molecular formula .
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Infrared (IR) Spectroscopy: Stretching vibrations at 1700 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 1660 cm⁻¹ (C=N) validate functional groups.
In Silico Modeling
Docking studies using mycobacterial arylamine N-acetyltransferase (NAT) as a target reveal favorable binding interactions (ΔG ≈ -8.5 kcal/mol) . The nitrofuran group participates in hydrogen bonding with active-site residues, while the indolizine core stabilizes hydrophobic interactions .
Challenges and Future Directions
Synthetic Limitations
Current protocols suffer from low yields (30–45%) and require chromatographic purification, complicating scale-up. Future work should explore catalytic asymmetric synthesis and continuous-flow reactors to improve efficiency.
Stability Optimization
The nitro group’s susceptibility to reduction under physiological conditions necessitates prodrug strategies or structural modifications to enhance metabolic stability .
Target Validation
In vivo efficacy studies and target identification via CRISPR-Cas9 screening are critical to advancing this compound into preclinical development .
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